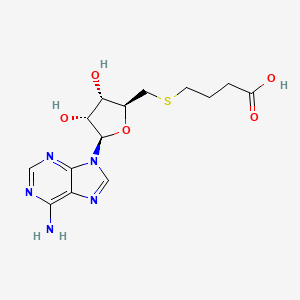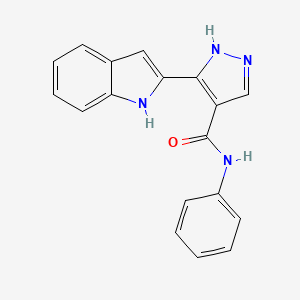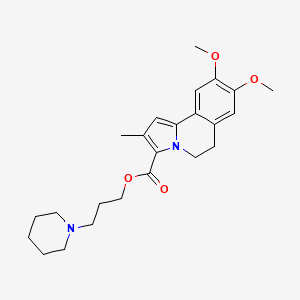
Adenosine, 5'-S-(3-carboxypropyl)-5'-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- typically involves the modification of adenosine through a series of chemical reactions. One common method includes the reaction of adenosine with 3-carboxypropylthiol under specific conditions to introduce the thio group at the 5’ position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thio group to a sulfhydryl group.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups at the thio position .
Aplicaciones Científicas De Investigación
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its role in modulating enzyme activity.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- involves its interaction with specific molecular targets. It can inhibit DNA methyltransferases by competing with S-adenosylmethionine, thereby affecting DNA methylation and gene expression. This compound also participates in transmethylation reactions, influencing various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
S-Adenosyl-L-homocysteine: A closely related compound that also inhibits DNA methyltransferases and participates in similar biochemical pathways.
5’-Methylthioadenosine: Another derivative of adenosine involved in methionine metabolism and various cellular processes.
Uniqueness
Adenosine, 5’-S-(3-carboxypropyl)-5’-thio- is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to modulate enzyme activity and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Propiedades
| 53186-60-0 | |
Fórmula molecular |
C14H19N5O5S |
Peso molecular |
369.40 g/mol |
Nombre IUPAC |
4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H19N5O5S/c15-12-9-13(17-5-16-12)19(6-18-9)14-11(23)10(22)7(24-14)4-25-3-1-2-8(20)21/h5-7,10-11,14,22-23H,1-4H2,(H,20,21)(H2,15,16,17)/t7-,10-,11-,14-/m1/s1 |
Clave InChI |
IYLCXXRWHSNWCC-FRJWGUMJSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCCC(=O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCC(=O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)



![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
